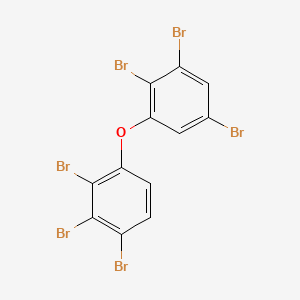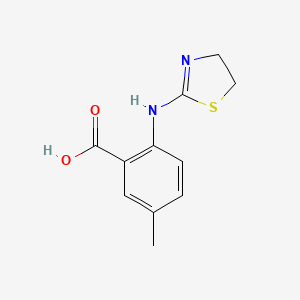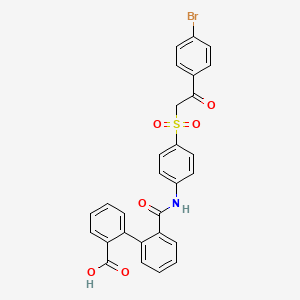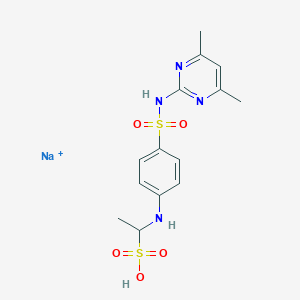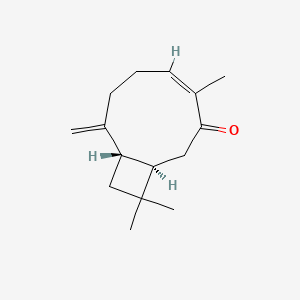
Platinum, (1,2-cyclohexanediammine-kappaN,kappaN')(3,4-di(hydroxy-kappaO)-3-cyclobutene-1,2-dionato(2-))-, (SP-4-2-(trans))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platinum, (1,2-cyclohexanediammine-kappaN,kappaN’)(3,4-di(hydroxy-kappaO)-3-cyclobutene-1,2-dionato(2-))-, (SP-4-2-(trans))- is a complex platinum compound. It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of Platinum, (1,2-cyclohexanediammine-kappaN,kappaN’)(3,4-di(hydroxy-kappaO)-3-cyclobutene-1,2-dionato(2-))-, (SP-4-2-(trans))- involves several steps. The synthetic route typically includes the reaction of platinum precursors with 1,2-cyclohexanediammine and 3,4-dihydroxy-3-cyclobutene-1,2-dionate under controlled conditions. Industrial production methods may involve large-scale reactions in specialized reactors to ensure the purity and yield of the compound.
Análisis De Reacciones Químicas
This platinum compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: Reduction reactions can convert it to lower oxidation states.
Substitution: Ligand substitution reactions are common, where the ligands attached to the platinum center are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Platinum, (1,2-cyclohexanediammine-kappaN,kappaN’)(3,4-di(hydroxy-kappaO)-3-cyclobutene-1,2-dionato(2-))-, (SP-4-2-(trans))- has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given the known efficacy of platinum-based drugs in cancer treatment.
Industry: It is used in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism of action of this platinum compound involves its interaction with molecular targets, such as DNA and proteins. It can form covalent bonds with these molecules, leading to changes in their structure and function. The pathways involved in its action include the inhibition of DNA replication and transcription, which can result in cell death, making it a potential candidate for anticancer therapy.
Comparación Con Compuestos Similares
Compared to other platinum compounds, such as cisplatin and carboplatin, Platinum, (1,2-cyclohexanediammine-kappaN,kappaN’)(3,4-di(hydroxy-kappaO)-3-cyclobutene-1,2-dionato(2-))-, (SP-4-2-(trans))- has a unique structure that may offer different reactivity and biological activity. Similar compounds include:
Cisplatin: A widely used anticancer drug with a simpler structure.
Carboplatin: Another anticancer drug with a different ligand structure.
Oxaliplatin: Known for its use in colorectal cancer treatment.
This compound’s uniqueness lies in its specific ligand arrangement and potential for diverse applications in scientific research and industry.
Propiedades
Número CAS |
187682-72-0 |
|---|---|
Fórmula molecular |
C10H14N2O4Pt |
Peso molecular |
421.31 g/mol |
Nombre IUPAC |
cyclohexane-1,2-diamine;3,4-dioxocyclobutene-1,2-diolate;platinum(2+) |
InChI |
InChI=1S/C6H14N2.C4H2O4.Pt/c7-5-3-1-2-4-6(5)8;5-1-2(6)4(8)3(1)7;/h5-6H,1-4,7-8H2;5-6H;/q;;+2/p-2 |
Clave InChI |
YPRMEKRPTXQERO-UHFFFAOYSA-L |
SMILES canónico |
C1CCC(C(C1)N)N.C1(=C(C(=O)C1=O)[O-])[O-].[Pt+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


